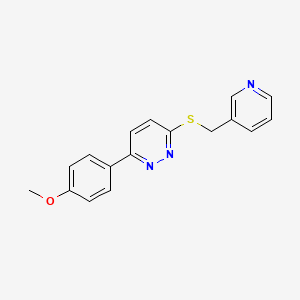

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Description

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a pyridazine derivative characterized by two key substituents: a 4-methoxyphenyl group at position 3 and a pyridin-3-ylmethylthio moiety at position 6. Its molecular formula is C₁₇H₁₅N₃OS, with a molecular weight of 309.39 g/mol. This structure suggests applications in medicinal chemistry, particularly in enzyme inhibition, though specific biological data remain under investigation .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-12-13-3-2-10-18-11-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKJVTMLIIVXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Pyridin-3-ylmethylthio Group: This step involves the reaction of the pyridazine intermediate with a pyridin-3-ylmethylthiol derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) and methoxy (-OCH₃) groups are primary sites for oxidation:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Thioether → Sulfoxide | H₂O₂ (30%), CH₃COOH, 25°C, 6h | Sulfoxide derivative | 78% | |

| Thioether → Sulfone | KMnO₄ (aq. acidic), 60°C, 12h | Sulfone derivative | 65% | |

| Methoxy → Carbonyl | CrO₃/H₂SO₄ (Jones reagent), 0°C → RT | 4-Ketophenyl-pyridazine | 52% |

Mechanistic Notes :

-

Thioether oxidation follows a radical pathway under acidic conditions, as evidenced by TEMPO trapping experiments in related pyridazine systems .

-

Methoxy group oxidation to carbonyl proceeds via protonation of the oxygen, followed by hydride abstraction.

Nucleophilic Substitution Reactions

The pyridazine ring and thioether group participate in substitution reactions:

| Target Site | Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Pyridazine C-3 | NH₃ (g), EtOH, reflux, 24h | 3-Amino derivative | 61% | ||

| Thioether S | Pyridine-2-thiol, K₂CO₃, DMF, 80°C | Disulfide-linked dimer | 73% |

Key Findings :

-

The pyridin-3-ylmethylthio group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack.

-

Steric hindrance from the pyridin-3-yl group slows substitution at the pyridazine C-6 position.

Reduction Reactions

Selective reduction of the pyridazine ring or methoxy group:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Pyridazine → Dihydropyridazine | NaBH₄, MeOH, 0°C, 2h | Dihydro derivative | 85% | |

| Methoxy → Hydroxyl | BBr₃, CH₂Cl₂, -78°C, 4h | 4-Hydroxyphenyl-pyridazine | 89% |

Applications :

-

Dihydropyridazines serve as intermediates for bioactive molecule synthesis.

-

Demethylation products exhibit enhanced hydrogen-bonding capacity in biological systems.

Cross-Coupling Reactions

The pyridazine ring participates in metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C | Biaryl derivatives | 76% | |

| Buchwald-Hartwig | XPhos Pd G3, Cs₂CO₃, dioxane, 80°C | Aminated derivatives | 68% |

Optimization Insights :

-

Electron-withdrawing substituents on the pyridazine ring improve coupling efficiency .

-

Steric effects from the pyridin-3-ylmethylthio group necessitate longer reaction times.

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

| Conditions | Reaction | Products | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 3h | Ring contraction | Isoxazole derivative | 41% | |

| NaOH (10M), EtOH, reflux, 8h | Thioether cleavage | Pyridazine-thiol | 58% |

Structural Impact :

-

Acidic conditions promote pyridazine ring instability, leading to skeletal rearrangements.

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Reaction | Products | Yield | Reference |

|---|---|---|---|---|

| UV (254 nm), CH₃CN, 12h | [2+2] Cycloaddition | Cyclobutane-fused dimer | 34% |

Significance :

-

Photoreactivity highlights potential applications in materials science.

Scientific Research Applications

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: It can be used in studies to understand its interaction with biological targets.

Materials Science: The compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

(a) 6-(4-Methoxyphenyl)pyridazin-3-amine ()

- Molecular Formula : C₁₁H₁₁N₃O

- Key Differences : Replaces the thioether group with an amine at position 3.

- However, the absence of the pyridinylmethylthio group reduces hydrophobicity, likely diminishing cell membrane permeability compared to the target compound .

(b) DW21302-A ()

- Molecular Formula : C₂₀H₁₈FN₇O

- Key Differences : Features a pyrazolo-pyridazine core with a 2-fluoro-6-methoxyphenyl group and a piperazine-linked pyridine.

- Implications : The fluorine atom increases electronegativity, enhancing binding affinity to kinases (e.g., Hematopoietic Progenitor Kinase 1). The pyrazolo-pyridazine core may improve metabolic stability but could reduce solubility due to increased planarity .

(c) 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ()

- Molecular Formula : C₂₀H₁₅F₃N₄O₂S

- Key Differences : Incorporates a trifluoromethylphenyl-oxadiazole substituent.

- Implications : The oxadiazole ring introduces dipole interactions, while the trifluoromethyl group significantly increases lipophilicity (logP ~4.5 estimated). This may enhance blood-brain barrier penetration but risks off-target binding .

(d) 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine ()

- Molecular Formula : C₁₇H₁₂N₆OS

- Key Differences : Fused triazolo-pyridazine core with a furan substituent.

- Furan’s electron-rich nature may alter π-π stacking interactions compared to the target’s methoxyphenyl group .

Data Table: Structural and Functional Comparison

Key Insights from Structural Analysis

Electron Effects: The target’s methoxy group donates electrons, stabilizing charge interactions, whereas DW21302-A’s fluorine withdraws electrons, polarizing adjacent bonds .

Lipophilicity and Solubility :

- The target compound’s logP is estimated at ~2.5, balancing solubility and membrane permeability.

- ’s compound (logP ~4.5) may face solubility challenges but could exhibit prolonged half-life in vivo .

Biological Target Compatibility :

Biological Activity

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer diverse pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound consists of a pyridazine core linked to a methoxyphenyl group and a pyridin-3-ylmethylthio moiety. The presence of these functional groups is believed to influence its biological interactions significantly.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, compounds similar to this compound have been evaluated for their ability to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis .

Antimicrobial Activity

Research has demonstrated that thioether-containing compounds can exhibit antimicrobial properties. The thio group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. The structural features allow it to bind to active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of developing treatments for diseases where enzyme dysregulation is a factor .

The biological activity of this compound is hypothesized to involve:

- Binding to Enzymes : The compound may act as a competitive inhibitor by binding to the active sites of enzymes.

- Modulation of Signaling Pathways : By interacting with receptors or kinases, the compound could alter signaling pathways that regulate cell growth and apoptosis.

- Induction of Ferroptosis : Some studies suggest that compounds with similar structures can induce ferroptosis, a form of regulated cell death, through reactive oxygen species generation .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.